

DSP-2230: A Comparative Analysis in Preclinical Neuropathic Pain Models

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Compound of Interest

Compound Name: DSP-2230

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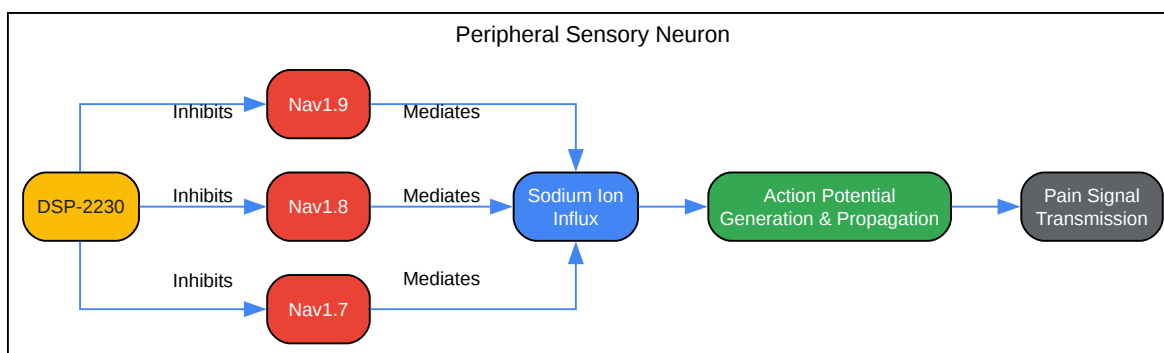
This guide provides a comparative overview of the preclinical validation of **DSP-2230** (also known as ANP-230), a novel voltage-gated sodium channel inhibitor, in models of neuropathic pain. Due to the limited publicly available data on **DSP-2230** in standardized nerve injury models, this document focuses on its reported efficacy in a genetic model of episodic pain syndrome and contrasts it with established neuropathic pain treatments—pregabalin, gabapentin, and duloxetine—for which data in the Chronic Constriction Injury (CCI) and Spared Nerve Injury (SNI) models are more readily available.

Executive Summary

DSP-2230 is an orally active inhibitor of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are key mediators in pain signaling.^{[1][2]} Preclinical studies have shown its potential as a broad-spectrum analgesic with a favorable safety profile, attributed to its peripheral selectivity and low central nervous system penetration.^[1] While direct comparative data in widely used neuropathic pain models like CCI and SNI are not extensively published, studies in a Nav1.9 mutant mouse model of familial episodic pain syndrome demonstrate its dose-dependent efficacy in reducing thermal and mechanical hypersensitivity.^[2] This guide summarizes the available preclinical data for **DSP-2230** and compares its performance profile with current first-line neuropathic pain therapies.

Mechanism of Action

DSP-2230 exerts its analgesic effect by blocking the influx of sodium ions through Nav1.7, Nav1.8, and Nav1.9 channels, thereby inhibiting the generation and propagation of action potentials in sensory neurons.[2] This triple-subtype inhibition is a distinct mechanistic approach compared to other sodium channel blockers and standard neuropathic pain treatments that act on different targets.



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Mechanism of action of **DSP-2230**.

Preclinical Efficacy of DSP-2230 (ANP-230)

The primary available data for **DSP-2230** comes from a study utilizing a Nav1.9 R222S mutant mouse model, which mimics familial episodic pain syndrome. This model exhibits heightened sensitivity to thermal and mechanical stimuli.

Data Presentation: DSP-2230 in Nav1.9 R222S Mutant Mouse Model

Behavioral Test	Drug/Dose	Effect on Hypersensitivity	Paw Withdrawal Latency/Threshold
Hot Plate Test (Thermal)	ANP-230 (10 mg/kg)	Significant Reduction	Increased latency (time to response)
ANP-230 (30 mg/kg)	Significant Reduction	Increased latency (time to response)	
Pregabalin (10 mg/kg)	No Significant Effect	No significant change in latency	
Cold Plate Test (Thermal)	ANP-230 (10 mg/kg)	Significant Reduction	Increased latency (time to response)
ANP-230 (30 mg/kg)	Significant Reduction	Increased latency (time to response)	
Pregabalin (10 mg/kg)	Significant Reduction	Increased latency (time to response)	
Von Frey Test (Mechanical)	ANP-230 (10 mg/kg)	Significant Reduction	Increased paw withdrawal threshold
ANP-230 (30 mg/kg)	Significant Reduction	Increased paw withdrawal threshold	
ANP-230 (3 mg/kg, repeated)	Significant Reduction	Increased paw withdrawal threshold	
Pregabalin (10 mg/kg)	No Significant Effect	No significant change in threshold	

Data summarized from Okuda et al., Heliyon, 2023.[2]

Comparative Performance with Other Neuropathic Pain Treatments

While direct comparative studies of **DSP-2230** in CCI and SNI models are not publicly available, the following tables summarize the performance of standard-of-care drugs in these models to provide a benchmark for efficacy.

Data Presentation: Comparator Drugs in Chronic Constriction Injury (CCI) Model

Drug	Dose (Route)	Effect on Mechanical Allodynia (Paw Withdrawal Threshold - PWT)	Effect on Thermal Hyperalgesia (Paw Withdrawal Latency - PWL)
Pregabalin	30 mg/kg (i.p.)	Significant increase in PWT	Significant increase in PWL
Gabapentin	100 mg/kg (i.p.)	Significant increase in PWT	Significant increase in PWL
Duloxetine	10 mg/kg (i.p.)	Significant increase in PWT	Data not consistently reported
30 mg/kg (i.p.)	Significant increase in PWT	Data not consistently reported	

Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Data Presentation: Comparator Drugs in Spared Nerve Injury (SNI) Model

Drug	Dose (Route)	Effect on Mechanical Allodynia (Paw Withdrawal Threshold - PWT)
Pregabalin	3-30 mg/kg (i.p. & oral)	Dose-dependent increase in PWT
Gabapentin	100 mg/kg (i.p.)	Significant increase in PWT
Duloxetine	10 mg/kg (i.p.)	Lower efficacy compared to chronic phase
30 mg/kg (i.p.)	Significant increase in PWT in chronic phase	

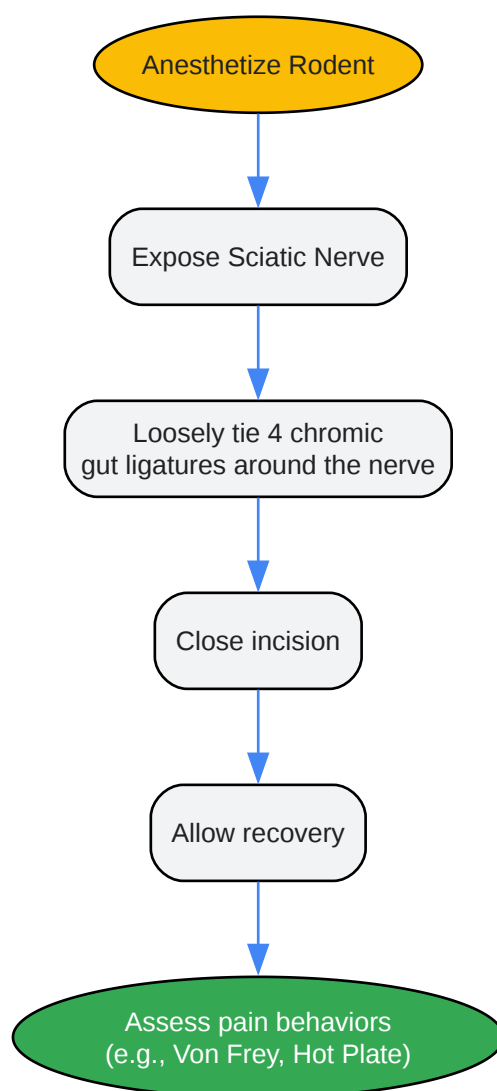
Data compiled from multiple sources.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings.

Chronic Constriction Injury (CCI) Model

The CCI model is induced by loosely ligating the sciatic nerve, leading to nerve compression and subsequent neuropathic pain behaviors.



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Workflow for the CCI model.

Surgical Procedure:

- Animals (typically rats) are anesthetized.
- The common sciatic nerve is exposed at the mid-thigh level.
- Four loose ligatures are tied around the nerve with absorbable suture material (e.g., chromic gut).
- The muscle and skin are closed in layers.
- Animals are allowed to recover, and neuropathic pain behaviors typically develop within a week.

Spared Nerve Injury (SNI) Model

The SNI model involves the transection of two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact. This results in pain hypersensitivity in the territory of the spared nerve.

Surgical Procedure:

- Animals (rats or mice) are anesthetized.
- The sciatic nerve and its three terminal branches (tibial, common peroneal, and sural nerves) are exposed.
- The tibial and common peroneal nerves are tightly ligated and transected, leaving the sural nerve untouched.
- The muscle and skin are closed.
- Pain behaviors are assessed in the lateral part of the paw, which is innervated by the spared sural nerve.

Behavioral Testing

Von Frey Test for Mechanical Allodynia: This test measures the paw withdrawal threshold in response to a mechanical stimulus.

- Animals are placed in individual compartments on an elevated mesh floor.
- Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.
- The minimal force required to elicit a paw withdrawal response is recorded as the paw withdrawal threshold. A lower threshold indicates mechanical allodynia.

Hot Plate Test for Thermal Hyperalgesia: This test assesses the response to a noxious thermal stimulus.

- The animal is placed on a metal surface maintained at a constant temperature (e.g., 55°C).
- The latency to a nocifensive response (e.g., paw licking, jumping) is recorded.
- A shorter latency indicates thermal hyperalgesia. A cut-off time is used to prevent tissue damage.

Conclusion

DSP-2230 (ANP-230) demonstrates a promising preclinical profile as a peripherally acting analgesic with a novel mechanism of action targeting Nav1.7, Nav1.8, and Nav1.9. While data from a genetic pain model shows significant efficacy in reversing thermal and mechanical hypersensitivity, a direct comparison with standard-of-care drugs in common neuropathic pain models like CCI and SNI is currently limited in the public domain. Further studies validating the efficacy of **DSP-2230** in these models will be crucial for a comprehensive assessment of its therapeutic potential for a broader range of neuropathic pain conditions. The data presented for pregabalin, gabapentin, and duloxetine provide a reference for the expected efficacy of established treatments in these standard models.

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